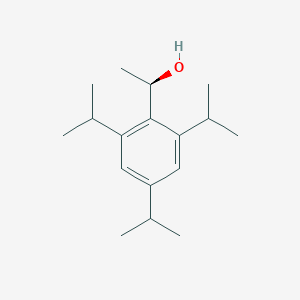

(R)-1-(2,4,6-Triisopropylphenyl)ethanol

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

(1R)-1-[2,4,6-tri(propan-2-yl)phenyl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H28O/c1-10(2)14-8-15(11(3)4)17(13(7)18)16(9-14)12(5)6/h8-13,18H,1-7H3/t13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYKPQIIFUMKNLF-CYBMUJFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C(C(=C1)C(C)C)C(C)O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=C(C=C(C=C1C(C)C)C(C)C)C(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(R)-1-(2,4,6-Triisopropylphenyl)ethanol chemical properties

An In-Depth Technical Guide to (R)-1-(2,4,6-Triisopropylphenyl)ethanol: Properties, Synthesis, and Applications

Introduction

(R)-1-(2,4,6-Triisopropylphenyl)ethanol is a chiral secondary alcohol of significant interest in the field of asymmetric synthesis. Its defining feature is the sterically demanding 2,4,6-triisopropylphenyl group attached to the chiral carbinol center. This bulky substituent provides a powerful stereodirecting influence, making the molecule and its derivatives valuable as chiral auxiliaries, ligands, and building blocks in the synthesis of complex, enantiomerically pure molecules. This guide offers a comprehensive overview of its chemical properties, stereoselective synthesis, and applications for researchers and professionals in drug development and chemical synthesis.

Physicochemical and Structural Properties

The unique three-dimensional arrangement of (R)-1-(2,4,6-Triisopropylphenyl)ethanol, dominated by the bulky aromatic group, dictates its physical and chemical behavior. The steric hindrance not only influences its reactivity but also its physical properties, such as solubility and crystallinity.

Core Chemical Data

| Property | Value | Source |

| Molecular Formula | C₁₇H₂₈O | [1] |

| Molecular Weight | 248.40 g/mol | [1] |

| CAS Number | 181531-14-6 | |

| Appearance | Solid | |

| Optical Purity | Enantiomeric ratio: ≥98:2 (HPLC) | |

| Storage Temperature | 2-8°C |

Molecular Structure

The structure consists of a central stereogenic carbon atom bonded to a hydroxyl group, a methyl group, a hydrogen atom, and the 2,4,6-triisopropylphenyl moiety. The R-configuration at this center is crucial for its function in asymmetric synthesis.

Caption: Structure of (R)-1-(2,4,6-Triisopropylphenyl)ethanol.

Spectroscopic Profile

The spectroscopic data provides confirmation of the structure and purity of the compound. While specific spectra can vary slightly based on solvent and concentration, the following represents a typical profile.

-

¹H NMR (in CDCl₃, 400 MHz):

-

δ ~7.0 ppm (s, 2H): Aromatic protons of the triisopropylphenyl ring.

-

δ ~5.0 ppm (q, 1H): Methine proton (CH-OH) of the ethanol moiety, coupled to the methyl group.

-

δ ~3.1 ppm (sept, 1H): Methine proton of the para-isopropyl group.

-

δ ~2.9 ppm (sept, 2H): Methine protons of the two ortho-isopropyl groups.

-

δ ~1.5 ppm (d, 3H): Methyl protons (-CH₃) of the ethanol moiety, coupled to the methine proton.

-

δ ~1.3 ppm (d, 12H): Methyl protons of the two ortho-isopropyl groups.

-

δ ~1.2 ppm (d, 6H): Methyl protons of the para-isopropyl group.

-

δ ~1.8 ppm (br s, 1H): Hydroxyl proton (-OH). This peak's position can be variable and may not show coupling.

-

-

¹³C NMR (in CDCl₃, 100 MHz):

-

δ ~148-150 ppm: Aromatic carbons attached to isopropyl groups.

-

δ ~140 ppm: Aromatic carbon attached to the ethanol moiety.

-

δ ~121 ppm: Aromatic carbons bearing a proton.

-

δ ~70-75 ppm: Carbinol carbon (CH-OH).

-

δ ~34 ppm: Methine carbons of isopropyl groups.

-

δ ~24-25 ppm: Methyl carbons.

-

-

IR Spectroscopy (thin film/KBr):

-

~3300-3500 cm⁻¹ (broad): O-H stretching vibration of the alcohol.

-

~2850-3000 cm⁻¹: C-H stretching vibrations of alkyl groups.

-

~1600, 1460 cm⁻¹: C=C stretching vibrations of the aromatic ring.

-

~1100 cm⁻¹: C-O stretching vibration.

-

-

Mass Spectrometry (EI):

-

m/z = 248.40 (M⁺): Molecular ion peak.

-

m/z = 233: [M-CH₃]⁺ fragment.

-

m/z = 205: [M-C₃H₇]⁺ fragment, characteristic loss of an isopropyl group.

-

Stereoselective Synthesis: The Corey-Bakshi-Shibata (CBS) Reduction

The most reliable and widely adopted method for preparing enantiomerically pure (R)-1-(2,4,6-Triisopropylphenyl)ethanol is the asymmetric reduction of the corresponding prochiral ketone, 2,4,6-triisopropylacetophenone. The Corey-Bakshi-Shibata (CBS) reduction is exceptionally effective for this transformation, utilizing a chiral oxazaborolidine catalyst to direct the stereochemical outcome.[2][3][4]

Causality of the Method

The success of the CBS reduction lies in the formation of a rigid, sterically defined transition state.[3]

-

Catalyst-Borane Complex Formation: The borane (BH₃) coordinates to the Lewis basic nitrogen atom of the CBS catalyst. This enhances the Lewis acidity of the catalyst's ring boron atom, preparing it for interaction with the ketone.[3][4]

-

Ketone Coordination: The prochiral ketone coordinates to the now more Lewis-acidic boron atom of the catalyst. For steric reasons, the ketone orients itself with its larger substituent (the triisopropylphenyl group) away from the chiral directing group on the catalyst.

-

Stereoselective Hydride Transfer: The hydride from the coordinated borane is delivered to one face of the ketone carbonyl via a six-membered ring transition state. The choice of the (R)- or (S)-catalyst determines which face is exposed, thus controlling the absolute stereochemistry of the resulting alcohol. To produce the (R)-alcohol, the (R)-CBS catalyst is typically employed.

Caption: Experimental workflow for the CBS reduction.

Detailed Experimental Protocol

This protocol is a representative example and should be adapted and optimized based on specific laboratory conditions and scale.

-

Apparatus Setup: A flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with the (R)-CBS catalyst (typically 5-10 mol%).

-

Solvent and Reagent Addition: Anhydrous tetrahydrofuran (THF) is added via cannula, and the solution is cooled to 0°C in an ice bath.

-

Borane Addition: A solution of borane-THF complex (BH₃·THF, ~1.0 M in THF, 1.0-1.2 equivalents) is added dropwise to the catalyst solution over 15-20 minutes, maintaining the internal temperature below 5°C. The mixture is stirred for an additional 15 minutes.

-

Substrate Addition: A solution of 2,4,6-triisopropylacetophenone (1.0 equivalent) in anhydrous THF is added dropwise to the reaction mixture over 30-60 minutes. The reaction is closely monitored by Thin Layer Chromatography (TLC).

-

Reaction Progression: The reaction is allowed to stir at 0°C or slowly warm to room temperature until TLC analysis indicates complete consumption of the starting ketone.

-

Quenching: The reaction is carefully quenched by the slow, dropwise addition of methanol at 0°C to destroy excess borane.

-

Workup: The mixture is warmed to room temperature, and 1 M HCl is added. The mixture is stirred for 30 minutes. The aqueous layer is extracted three times with ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure (R)-alcohol.

Applications in Asymmetric Synthesis

The primary value of (R)-1-(2,4,6-Triisopropylphenyl)ethanol lies in its application as a chiral auxiliary . A chiral auxiliary is a stereogenic unit that is temporarily attached to a prochiral substrate to control the stereochemical outcome of a reaction.[5] The auxiliary is then removed, having imparted its chirality to the substrate.

The bulky triisopropylphenyl group creates a highly differentiated steric environment, effectively shielding one face of a reactive center, forcing an incoming reagent to attack from the less hindered face.

Caption: General workflow for using a chiral auxiliary.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place, as recommended at 2-8°C. The compound is a combustible solid.

Conclusion

(R)-1-(2,4,6-Triisopropylphenyl)ethanol is a specialized yet powerful tool in the arsenal of the synthetic organic chemist. Its well-defined stereochemistry and significant steric bulk make it an excellent precursor for chiral auxiliaries and other stereodirecting agents. The reliability of its synthesis via the CBS reduction further enhances its utility. For researchers engaged in the stereoselective synthesis of pharmaceuticals and other complex organic molecules, a thorough understanding of the properties and handling of this chiral alcohol is essential for achieving high levels of enantiocontrol.

References

-

Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic applications. Journal of the American Chemical Society, 109(18), 5551–5553. [Link]

-

Organic Chemistry Portal. Corey-Bakshi-Shibata Reduction. [Link]

-

Wikipedia. Chiral auxiliary. [Link]

-

NROChemistry. Corey-Bakshi-Shibata Reduction: Mechanism & Examples. [Link]

Sources

- 1. (S)-(-)-1-(2,4,6-Triisopropylphenyl)ethanol = 98.5 HPLC 102225-88-7 [sigmaaldrich.com]

- 2. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]

- 3. youtube.com [youtube.com]

- 4. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 5. Chiral auxiliary - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to (R)-1-(2,4,6-Triisopropylphenyl)ethanol: Synthesis, Properties, and Applications in Asymmetric Synthesis

Abstract

This technical guide provides a comprehensive overview of (R)-1-(2,4,6-triisopropylphenyl)ethanol, a sterically hindered chiral alcohol of significant interest in the field of asymmetric synthesis. This document details its chemical identifiers, physical properties, and a validated protocol for its enantioselective synthesis via the Corey-Bakshi-Shibata (CBS) reduction of the corresponding ketone. The guide further explores the mechanistic underpinnings of this synthetic strategy, emphasizing the principles of stereochemical control. Additionally, it discusses the application of this chiral alcohol, known by the trade name (R)-Stericol®, as a chiral auxiliary, its characterization via spectroscopic methods, and purification techniques. This guide is intended for researchers, chemists, and drug development professionals engaged in the design and execution of stereoselective chemical transformations.

Introduction: The Significance of Sterically Demanding Chiral Alcohols

The synthesis of enantiomerically pure compounds is a cornerstone of modern organic chemistry, particularly in the pharmaceutical and agrochemical industries, where the biological activity of a molecule is often dictated by its absolute stereochemistry.[1] Chiral alcohols are pivotal building blocks and intermediates in the synthesis of these complex molecules. Among the vast array of chiral alcohols, those bearing significant steric bulk around the stereogenic center, such as (R)-1-(2,4,6-triisopropylphenyl)ethanol, present unique synthetic challenges and opportunities. The substantial steric hindrance provided by the 2,4,6-triisopropylphenyl group can impart high levels of facial selectivity in reactions at the hydroxyl-bearing carbon and can serve as a powerful stereodirecting group when the alcohol is employed as a chiral auxiliary.[2] This guide focuses on providing a detailed technical understanding of this specific chiral alcohol, from its synthesis to its potential applications.

Core Identifiers and Physicochemical Properties

A precise understanding of a compound's identifiers and properties is fundamental for its effective use and regulatory compliance. The key identifiers and physicochemical properties for (R)-1-(2,4,6-Triisopropylphenyl)ethanol are summarized in the table below.

| Identifier/Property | Value | Source(s) |

| CAS Number | 181531-14-6 | [3] |

| Molecular Formula | C₁₇H₂₈O | [3] |

| Molecular Weight | 248.40 g/mol | [3] |

| Synonym | (R)-Stericol® | [3] |

| Appearance | White to off-white solid | Generic |

| Optical Purity | Typically ≥98:2 enantiomeric ratio (HPLC) | [3] |

| Storage Temperature | 2-8°C | [3] |

| InChI Key | VYKPQIIFUMKNLF-CYBMUJFWSA-N | [3] |

Table 1: Core Identifiers and Physicochemical Properties of (R)-1-(2,4,6-Triisopropylphenyl)ethanol.

The (S)-enantiomer, (S)-(-)-1-(2,4,6-triisopropylphenyl)ethanol, is also commercially available and possesses the CAS number 102225-88-7.[4]

Enantioselective Synthesis: The Corey-Bakshi-Shibata (CBS) Reduction

The most effective and widely adopted method for the synthesis of enantiomerically enriched secondary alcohols from prochiral ketones is the Corey-Bakshi-Shibata (CBS) reduction.[5][6] This methodology employs a chiral oxazaborolidine catalyst to stereoselectively deliver a hydride from a stoichiometric reducing agent, typically borane, to one face of the ketone.[7] For the synthesis of (R)-1-(2,4,6-triisopropylphenyl)ethanol, the precursor is the sterically hindered 1-(2,4,6-triisopropylphenyl)ethanone.

Mechanistic Rationale for Stereoselectivity

The remarkable enantioselectivity of the CBS reduction stems from a highly organized, chair-like six-membered transition state. The key steps are as follows:

-

Catalyst-Borane Complexation: The borane (BH₃) coordinates to the Lewis basic nitrogen atom of the (S)-CBS catalyst. This coordination enhances the Lewis acidity of the endocyclic boron atom of the catalyst and activates the borane as a hydride donor.

-

Ketone Coordination: The prochiral ketone, 1-(2,4,6-triisopropylphenyl)ethanone, coordinates to the now more Lewis acidic endocyclic boron atom of the catalyst. Due to the steric bulk of the 2,4,6-triisopropylphenyl group, the ketone orients itself to minimize steric interactions, placing the large triisopropylphenyl group away from the chiral framework of the catalyst.

-

Intramolecular Hydride Transfer: The hydride is transferred from the coordinated borane to the carbonyl carbon of the ketone via a six-membered ring transition state. The predetermined orientation of the ketone dictates that the hydride attacks the Re-face of the carbonyl, leading to the formation of the (R)-alcohol.

-

Catalyst Regeneration: The resulting alkoxyborane dissociates, regenerating the CBS catalyst for the next catalytic cycle. A final workup is required to hydrolyze the alkoxyborane and yield the desired chiral alcohol.

Figure 1: Conceptual workflow of the CBS reduction for the synthesis of (R)-1-(2,4,6-Triisopropylphenyl)ethanol.

Experimental Protocol: Asymmetric Reduction of 1-(2,4,6-Triisopropylphenyl)ethanone

The following protocol is adapted from a trusted procedure for CBS reductions and is tailored for the specific substrate. All operations should be conducted under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.

Materials:

-

1-(2,4,6-Triisopropylphenyl)ethanone

-

(S)-2-Methyl-CBS-oxazaborolidine (1.0 M solution in toluene)

-

Borane-tetrahydrofuran complex (1.0 M solution in THF)

-

Anhydrous Tetrahydrofuran (THF)

-

Methanol

-

1 M Hydrochloric Acid

-

Saturated aqueous sodium bicarbonate

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate

-

Ethyl acetate

-

Hexanes

Procedure:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and an argon inlet, add (S)-2-Methyl-CBS-oxazaborolidine solution (e.g., 0.1 equivalents). Cool the flask to 0°C in an ice bath.

-

Addition of Borane: Slowly add the borane-THF complex solution (e.g., 0.6 equivalents) to the catalyst solution while maintaining the temperature at 0°C. Stir the mixture for 15 minutes at this temperature.

-

Substrate Addition: In a separate flask, dissolve 1-(2,4,6-triisopropylphenyl)ethanone (1.0 equivalent) in anhydrous THF. Add this solution dropwise to the reaction mixture over a period of 30-60 minutes, ensuring the internal temperature does not exceed 5°C. The steric hindrance of the substrate may necessitate a slower addition rate to ensure efficient coordination to the catalyst.

-

Reaction Monitoring: Stir the reaction mixture at 0°C. Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting ketone is consumed.

-

Quenching: Once the reaction is complete, slowly and carefully quench the reaction by the dropwise addition of methanol at 0°C until gas evolution ceases.

-

Workup: Warm the mixture to room temperature and add 1 M HCl. Stir for 30 minutes. Transfer the mixture to a separatory funnel and extract with ethyl acetate. Wash the combined organic layers sequentially with water, saturated aqueous sodium bicarbonate, and brine.

-

Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford (R)-1-(2,4,6-triisopropylphenyl)ethanol as a solid.

Characterization

The identity and purity of the synthesized (R)-1-(2,4,6-triisopropylphenyl)ethanol must be confirmed through various analytical techniques.

Spectroscopic Analysis (NMR)

-

¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons, the methine proton of the ethyl group (a quartet), the methyl protons of the ethyl group (a doublet), the methine protons of the isopropyl groups (septets), and the methyl protons of the isopropyl groups (doublets). The hydroxyl proton will appear as a broad singlet, which can be exchanged with D₂O.

-

¹³C NMR: The spectrum will show characteristic signals for the aromatic carbons, with the carbon bearing the ethanol substituent shifted downfield. The carbons of the ethyl and isopropyl groups will also have distinct chemical shifts.

Chiral HPLC Analysis

The enantiomeric purity of the product is a critical parameter and is determined by chiral High-Performance Liquid Chromatography (HPLC). A suitable chiral stationary phase (e.g., a polysaccharide-based column) and an appropriate mobile phase (typically a mixture of hexanes and isopropanol) are used to separate the (R) and (S) enantiomers. The enantiomeric ratio is calculated from the integrated peak areas of the two enantiomers.[3]

Applications in Asymmetric Synthesis

The primary application of (R)-1-(2,4,6-triisopropylphenyl)ethanol, or (R)-Stericol®, is as a chiral auxiliary.[3] A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation.[2] After the desired stereocenter has been created, the auxiliary is cleaved and can ideally be recovered for reuse.

The bulky 2,4,6-triisopropylphenyl group is highly effective at blocking one face of a reactive center, thereby forcing an incoming reagent to attack from the less hindered face. This steric directing effect can lead to high diastereoselectivity in a variety of reactions, including alkylations, aldol reactions, and Diels-Alder reactions.

Figure 2: General workflow for the application of a chiral auxiliary in asymmetric synthesis.

Conclusion

(R)-1-(2,4,6-Triisopropylphenyl)ethanol is a valuable chiral building block in asymmetric synthesis. Its efficient and highly enantioselective preparation via the Corey-Bakshi-Shibata reduction makes it accessible for a wide range of applications. The significant steric bulk imparted by the triisopropylphenyl moiety makes it a potent chiral auxiliary for directing stereoselective transformations. This technical guide provides the foundational knowledge and practical protocols necessary for the synthesis, characterization, and application of this important chiral alcohol, thereby empowering researchers to leverage its unique properties in the pursuit of complex, enantiomerically pure target molecules.

References

- Narkevitch, V., et al. A New Asymmetric Carbon-Carbon Bond Forming Reaction: Four-Component Stereoselective Synthesis of (Z)-4,6-Dihydroxy-3-methylalk-2-enyl Methyl Sulfones. Angewandte Chemie (International ed. in English), 39(10), 1806-1808 (2000).

- Siwicka, A., et al. (R)-1-Phenylethylamine as chiral auxiliary in the diastereoselective synthesis of tetrahydro-β-carboline derivatives. Canadian Journal of Chemistry, 84(7), 1035-1042 (2006).

- Kawanami, Y., et al. Practical enantioselective reduction of ketones using oxazaborolidine catalyst generated in situ from chiral lactam alcohol and borane. Tetrahedron, 59(42), 8411-8414 (2003).

-

ChemistNate. Draw the NMR Spectrum of ethanol. YouTube, 11 Aug. 2015. Available from: [Link]

- Maddani, M. R., et al. Stereoselective Synthesis of Tri- and Tetrasubstituted Olefins via 1,6-Additions of Diazo Compounds and Their Precursors to p-Quinone Methides. The Journal of Organic Chemistry, 78(13), 6723–6731 (2013).

- Patel, H. M., et al. An efficient, catalyst-free and aqueous ethanol-mediated synthesis of 5-((2-aminothiazol-5-yl)(phenyl)methyl)-6-hydroxypyrimidine-2,4(1H,3H)-dione derivatives and their antioxidant activity. RSC Advances, 13(36), 25309-25321 (2023).

- Zhang, D., et al. Plant Resources, 13C-NMR Spectral Characteristic and Pharmacological Activities of Dammarane-Type Triterpenoids. Molecules, 24(16), 2974 (2019).

- Myers, A. G., et al. Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. Angewandte Chemie International Edition, 51(13), 3152-3156 (2012).

- Custodio, J. M., et al. Synergistic Combination of NAPROC-13 and NMR 13C DFT Calculations: A Powerful Approach for Revising the Structure of Natural Products. Molecules, 28(18), 6528 (2023).

-

Grokipedia. Corey–Itsuno reduction. Available from: [Link]

-

Wikipedia. Chiral auxiliary. Available from: [Link]

- Graham, E. R., & Tykwinski, R. R. Chiral propargyl alcohols via the enantioselective addition of terminal di- and triynes to aldehydes. The Journal of Organic Chemistry, 76(16), 6574-6583 (2011).

-

Organic Syntheses. 2-Naphthalenemethanol, 1-(2-hydroxy-4,6-dimethylphenyl)-, (R)-. Available from: [Link]

- Vautravers, N. R., et al. Diastereo- and Enantioselective Ruthenium-Catalyzed C-C Coupling of 1-Arylpropynes and Alcohols: Alkynes as Chiral Allylmetal Precursors in Carbonyl anti-(α-Aryl)allylation. Journal of the American Chemical Society, 133(46), 18716–18719 (2011).

-

NROChemistry. Corey-Bakshi-Shibata Reduction: Mechanism & Examples. Available from: [Link]

Sources

- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 2. (S)-(−)-1-(2,4,6-Triisopropylphenyl)ethanol ≥98.5% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. (R)-(+)-1-(2,4,6-Triisopropylphenyl)ethanol = 96.0 HPLC 181531-14-6 [sigmaaldrich.com]

- 5. grokipedia.com [grokipedia.com]

- 6. youtube.com [youtube.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

Introduction: The Significance of Steric Hindrance in Chiral Synthesis

An In-Depth Technical Guide to the Synthesis and Preparation of (R)-1-(2,4,6-Triisopropylphenyl)ethanol

(R)-1-(2,4,6-Triisopropylphenyl)ethanol is a chiral secondary alcohol characterized by a highly sterically hindered aromatic group. This structural feature makes it a valuable entity in asymmetric synthesis, often employed as a chiral auxiliary or a bulky ligand component to induce high stereoselectivity in chemical transformations. The synthesis of this molecule is a non-trivial exercise in enantioselective catalysis, as the very steric bulk that makes the molecule useful also presents a significant challenge for chemical reagents to access the prochiral ketone precursor, 2,4,6-triisopropylacetophenone.

This guide provides a comprehensive overview of the synthetic strategies, a detailed experimental protocol for a field-proven method, and the necessary analytical techniques for the successful preparation and characterization of (R)-1-(2,4,6-Triisopropylphenyl)ethanol with high enantiopurity.

Strategic Analysis: Approaches to Asymmetric Ketone Reduction

The core of this synthesis lies in the enantioselective reduction of a prochiral ketone. The choice of methodology is critical and is dictated by factors such as efficiency, scalability, operational simplicity, and the stereochemical outcome. Three primary strategies dominate this field:

-

Catalytic Asymmetric Hydrogenation: This approach utilizes a chiral catalyst, typically a transition metal complex (e.g., Ruthenium, Rhodium, Iridium), to deliver hydrogen to one face of the carbonyl group with high selectivity.[1][2] The pioneering work of Noyori on Ru-BINAP systems for ketone hydrogenation set the gold standard, offering high turnover numbers and exceptional enantioselectivity.[3][4] This method is highly atom-economical and environmentally benign.[4]

-

Catalytic Asymmetric Transfer Hydrogenation (ATH): A highly practical variation of the above, ATH uses a stable, liquid hydrogen donor, such as a formic acid/triethylamine azeotrope or isopropanol, in place of high-pressure hydrogen gas.[5][6] This eliminates the need for specialized high-pressure equipment, making the procedure more accessible for standard laboratory settings while retaining high efficiency and selectivity with catalysts like Noyori's Ru(II) complexes.[6]

-

Corey-Bakshi-Shibata (CBS) Reduction: This method employs a stoichiometric borane reducing agent (e.g., BH₃·THF or BH₃·SMe₂) directed by a catalytic amount of a chiral oxazaborolidine.[7][8] The CBS reduction is renowned for its predictable stereochemical control and broad substrate scope, delivering high enantiomeric excesses for a wide variety of ketones.[9][10]

For the synthesis of (R)-1-(2,4,6-Triisopropylphenyl)ethanol, the Asymmetric Transfer Hydrogenation (ATH) approach is selected as the recommended protocol. This choice is justified by its operational simplicity, excellent safety profile, and well-documented high efficiency for sterically demanding aromatic ketones.

Overall Synthetic Workflow

The process begins with the prochiral ketone precursor and proceeds through a catalyzed reduction, followed by rigorous purification and characterization to validate the final product's identity and enantiopurity.

Caption: High-level workflow for the synthesis of (R)-1-(2,4,6-Triisopropylphenyl)ethanol.

Part 1: Detailed Experimental Protocol (Asymmetric Transfer Hydrogenation)

This protocol is designed to be self-validating, with checkpoints for ensuring reaction completion and purity.

Mechanistic Rationale

The Noyori-type ATH catalyst operates through a concerted, six-membered transition state. The chiral diamine ligand, coordinated to the Ruthenium center, creates a chiral environment. The N-H proton on the ligand and the hydride from the metal are transferred to the carbonyl oxygen and carbon, respectively. The formic acid/triethylamine mixture serves to regenerate the active ruthenium hydride species, thus completing the catalytic cycle.

Caption: Simplified catalytic cycle for Asymmetric Transfer Hydrogenation.

Materials and Reagents

| Reagent | CAS Number | M.W. ( g/mol ) | Notes |

| 2,4,6-Triisopropylacetophenone | 54666-10-9 | 246.40 | Substrate, >98% purity |

| (R,R)-RuCl[(p-cymene)(TsDPEN)] | 192139-90-5 | 638.18 | Chiral Catalyst |

| Formic Acid (HCOOH) | 64-18-6 | 46.03 | Reagent grade, >98% |

| Triethylamine (NEt₃) | 121-44-8 | 101.19 | Anhydrous, distilled |

| Dichloromethane (CH₂Cl₂) | 75-09-2 | 84.93 | Anhydrous, for reaction and chromatography |

| Diethyl Ether (Et₂O) | 60-29-7 | 74.12 | Anhydrous, for extraction |

| Saturated Sodium Bicarbonate (NaHCO₃) | aq. solution | - | For work-up |

| Brine (Saturated NaCl) | aq. solution | - | For work-up |

| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | Drying agent |

| Silica Gel | 63231-67-4 | - | 230-400 mesh, for column chromatography |

Step-by-Step Experimental Procedure

-

Preparation of the Hydrogen Donor Solution: In a fume hood, prepare a 5:2 azeotropic mixture of formic acid and triethylamine. To 50 mL of formic acid, slowly add 20 mL of triethylamine while cooling in an ice bath. Causality: This mixture serves as a stable and effective source of hydride for the catalyst regeneration step.

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 2,4,6-triisopropylacetophenone (10.0 g, 40.6 mmol) and the (R,R)-RuCl[(p-cymene)(TsDPEN)] catalyst (130 mg, 0.203 mmol, 0.5 mol%).

-

Solvent and Reagent Addition: Add 80 mL of anhydrous dichloromethane to dissolve the solids. Begin stirring and add 15 mL of the pre-mixed formic acid/triethylamine solution.

-

Reaction Execution: Stir the reaction mixture at room temperature (approx. 25 °C) under a nitrogen atmosphere.

-

In-Process Control (IPC): Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 9:1 Hexane:Ethyl Acetate eluent system. The reaction is typically complete within 12-24 hours. The product alcohol will have a lower Rf value than the starting ketone.

-

Quenching: Once the starting material is consumed, carefully quench the reaction by slowly adding 50 mL of saturated sodium bicarbonate solution to neutralize the excess formic acid.

-

Aqueous Work-up: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with 50 mL portions of diethyl ether.[11]

-

Washing: Combine the organic layers and wash sequentially with 50 mL of water and 50 mL of brine. Causality: The water wash removes residual triethylammonium formate, and the brine wash helps to break any emulsions and begins the drying process.

-

Drying and Concentration: Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as an oil or a low-melting solid.[12]

Purification

-

Column Chromatography: Purify the crude product by flash column chromatography on silica gel.

-

Eluent System: Use a gradient elution system, starting with 100% hexane and gradually increasing the polarity to a 95:5 mixture of Hexane:Ethyl Acetate.

-

Fraction Collection: Collect fractions and analyze by TLC to pool the pure product-containing fractions.

-

Final Concentration: Concentrate the pure fractions under reduced pressure to afford (R)-1-(2,4,6-Triisopropylphenyl)ethanol as a white solid.

Part 2: Quality Control and Product Characterization

Rigorous analysis is essential to confirm the structure and, critically, the enantiomeric purity of the final product.

Determination of Enantiomeric Excess (% ee)

The enantiomeric excess is determined using chiral High-Performance Liquid Chromatography (HPLC).

| Parameter | Condition |

| Instrument | Agilent 1260 Infinity II or equivalent |

| Column | Daicel Chiralcel OD-H (or similar cellulose-based column) |

| Mobile Phase | 98:2 n-Hexane / i-Propanol |

| Flow Rate | 0.5 mL/min |

| Detection | UV at 214 nm |

| Column Temp. | 25 °C |

| Expected Result | Baseline separation of the (R) and (S) enantiomers. A successful synthesis should yield an enantiomeric ratio of ≥98:2. |

Note: Retention times for (R) and (S) enantiomers should be determined by analyzing a racemic sample, which can be prepared by reducing the ketone with sodium borohydride.[13]

Spectroscopic and Physical Data Summary

| Property | Value |

| Chemical Formula | C₁₇H₂₈O |

| Molecular Weight | 248.40 g/mol |

| CAS Number | 181531-14-6 |

| Appearance | White crystalline solid |

| Typical Yield | 85-95% |

| Typical ee | >98% |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 7.00 (s, 2H), 5.20 (q, 1H), 2.90 (m, 3H), 1.55 (d, 3H), 1.25 (m, 18H) |

| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): 147.5, 145.8, 138.0, 121.0, 70.5, 34.2, 31.5, 25.0, 24.1 |

| Storage Temperature | 2-8°C |

Part 3: Safety and Handling

-

General Precautions: Perform all operations in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Reagent Hazards:

-

Formic Acid: Corrosive. Causes severe skin burns and eye damage. Handle with extreme care.

-

Triethylamine: Flammable liquid and vapor. Toxic if inhaled. Corrosive.

-

Dichloromethane: Suspected of causing cancer. Volatile. Avoid inhalation.

-

Diethyl Ether: Extremely flammable. Forms explosive peroxides upon standing.

-

-

Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Conclusion

The asymmetric transfer hydrogenation of 2,4,6-triisopropylacetophenone provides a reliable, safe, and highly enantioselective route to (R)-1-(2,4,6-Triisopropylphenyl)ethanol. The use of a well-defined Noyori-type catalyst in conjunction with a formic acid/triethylamine hydrogen source circumvents the need for high-pressure hydrogenation equipment, rendering the synthesis accessible and scalable. Careful execution of the protocol, followed by rigorous purification and analytical validation by chiral HPLC, consistently yields the target chiral alcohol in high yield and excellent enantiopurity, making it readily available for its applications in advanced asymmetric synthesis.

References

-

PrepChem. Synthesis of 2-(4-allyloxyphenyl)ethanol. Available at: [Link]

-

Organic Syntheses. triethyl phosphite. Available at: [Link]

-

Myers, A. G. Research Group, Harvard University. The Noyori Asymmetric Hydrogenation Reaction. Available at: [Link]

-

Wu, H.-L., Wu, P.-Y., & Uang, B.-J. (2007). Highly Enantioselective Synthesis of (E)-Allylic Alcohols. Journal of Organic Chemistry, 72(15), 5935-5937. Available at: [Link]

-

Gotor-Fernández, V., et al. (2021). Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH: Synthesis of Enantiopure 2-Halo-1-arylethanols. Molecules, 26(11), 3326. Available at: [Link]

-

Ready, J. M., et al. (2024). Highly Stereo- and Enantioselective Syntheses of δ-Alkyl-Substituted (Z)-Homoallylic Alcohols. Organic Letters. Available at: [Link]

-

Royal Society of Chemistry. Separation, purification and identification of the components of a mixture. Available at: [Link]

-

Hashiguchi, S., Fujii, A., Takehara, J., Ikariya, T., & Noyori, R. (1995). Ruthenium(II)-Catalyzed Asymmetric Transfer Hydrogenation of Ketones Using a Formic Acid−Triethylamine Mixture. Journal of the American Chemical Society, 117(28), 7562–7563. Available at: [Link]

-

Restek. A Guide to the Analysis of Chiral Compounds by GC. Available at: [Link]

-

NROChemistry. Corey-Bakshi-Shibata Reduction: Mechanism & Examples. Available at: [Link]

-

Jiang, C., & Carreira, E. M. (2005). Facile Enantioselective Synthesis of Propargylic Alcohols by Direct Addition of Terminal Alkynes to Aldehydes. Angewandte Chemie International Edition, 44(8), 1223-1226. Available at: [Link]

- Google Patents.RU2558329C1 - METHOD OF PRODUCING 2-(4-HYDROXYPHENYL)ETHANOL (n-THYROZOL).

-

Ribeiro, A. M., et al. (2019). Chiral Catalyst Deactivation during the Asymmetric Hydrogenation of Acetophenone. Catalysts, 9(11), 939. Available at: [Link]

-

Royal Society of Chemistry. Supporting Information for Asymmetric reduction of prochiral ketones with a recyclable catalyst. Available at: [Link]

-

Wikipedia. Asymmetric hydrogenation. Available at: [Link]

-

Shen, Z., et al. (2017). Barbier-type anti-Diastereo- and Enantioselective Synthesis of β-Trimethylsilyl, Fluorinated Methyl, Phenylthio Homoallylic Alcohols. Scientific Reports, 7, 46081. Available at: [Link]

-

Li, X., et al. (2021). Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution. AMB Express, 11(1), 127. Available at: [Link]

-

Smuts, J., et al. (2015). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC North America, 33(1). Available at: [Link]

-

Ohkuma, T., & Noyori, R. (2010). Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope. Proceedings of the Japan Academy, Series B, 86(3), 202-218. Available at: [Link]

-

Sefton, M., et al. (2022). Enantioselective Total Synthesis of (R,R)-Blumenol B and d9-(R,R)-Blumenol B. Molecules, 27(19), 6703. Available at: [Link]

-

Grimme, S., et al. (2018). Reduction of prochiral ketones employing modified CBS catalysts. Angewandte Chemie International Edition, 57(40), 13144-13148. Available at: [Link]

-

Wiley-VCH. Supporting Information for Dynamic kinetic resolution of racemic alcohols. Available at: [Link]

-

UNCW Institutional Repository. COMPARISON OF VARIOUS CHIRAL STATIONARY PHASES FOR THE CHROMATOGRAPHIC SEPARATION OF CHIRAL PHARMACEUTICALS. Available at: [Link]

-

Sato, T., et al. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Molecules, 23(9), 2349. Available at: [Link]

-

Dong, J., & Krische, M. J. (2018). Enantioselective Ketone Hydroacylation Using Noyori's Transfer Hydrogenation Catalyst. Journal of the American Chemical Society, 140(42), 13575-13579. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]

- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 4. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Enantioselective Ketone Hydroacylation Using Noyori's Transfer Hydrogenation Catalyst [organic-chemistry.org]

- 7. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. researchgate.net [researchgate.net]

- 10. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 11. prepchem.com [prepchem.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. application.wiley-vch.de [application.wiley-vch.de]

An In-depth Guide to the ¹H and ¹³C NMR Spectroscopy of (R)-1-(2,4,6-Triisopropylphenyl)ethanol

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern chemistry for the structural elucidation of organic molecules. This guide provides a detailed technical overview of the ¹H and ¹³C NMR spectral characteristics of the chiral alcohol, (R)-1-(2,4,6-Triisopropylphenyl)ethanol. While a comprehensive search of established scientific databases and peer-reviewed literature did not yield experimentally acquired spectra for this specific molecule, this document leverages fundamental NMR principles and data from analogous structures to present a thorough and predictive analysis. We will explore the anticipated chemical shifts, multiplicities, and coupling constants, offering a robust framework for researchers encountering this or structurally similar sterically hindered benzylic alcohols. Furthermore, this guide furnishes a detailed, field-proven protocol for the acquisition of high-quality ¹H and ¹³C NMR spectra, ensuring a self-validating system for experimental replication and data integrity.

Introduction: The Structural Significance of a Sterically Encumbered Chiral Alcohol

(R)-1-(2,4,6-Triisopropylphenyl)ethanol is a fascinating molecule characterized by a chiral secondary alcohol moiety attached to a highly substituted, sterically demanding 2,4,6-triisopropylphenyl group. This significant steric bulk is anticipated to exert a profound influence on the molecule's conformation and, consequently, its NMR spectral properties. The unique electronic environment and restricted bond rotations are expected to result in distinctive chemical shifts and coupling patterns, providing a rich dataset for structural confirmation and stereochemical analysis.

NMR spectroscopy, which probes the magnetic properties of atomic nuclei, is exquisitely sensitive to the local electronic and steric environment of each atom within a molecule.[1] Therefore, ¹H and ¹³C NMR are powerful techniques for unambiguously determining the constitution and configuration of complex organic compounds like (R)-1-(2,4,6-Triisopropylphenyl)ethanol.

Molecular Structure of (R)-1-(2,4,6-Triisopropylphenyl)ethanol

Figure 1. Molecular structure of (R)-1-(2,4,6-Triisopropylphenyl)ethanol.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is anticipated to display a series of distinct signals, each corresponding to a unique proton environment in the molecule. The chemical shifts are influenced by the electron density around the proton, while the multiplicity (splitting pattern) arises from spin-spin coupling with neighboring protons.

Table 1: Predicted ¹H NMR Data for (R)-1-(2,4,6-Triisopropylphenyl)ethanol in CDCl₃

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment | Rationale |

| ~7.0-7.2 | s | - | 2H | Ar-H | The two aromatic protons are in identical environments and will appear as a singlet due to the symmetrical substitution pattern. |

| ~5.0-5.5 | q | ~6.5 | 1H | CH (OH)CH₃ | This benzylic proton is a quartet due to coupling with the three protons of the adjacent methyl group. Its chemical shift is downfield due to the deshielding effects of the aromatic ring and the hydroxyl group. |

| ~2.9-3.5 | sept | ~6.9 | 1H | p-CH (CH₃)₂ | The methine proton of the para-isopropyl group will be a septet due to coupling with the six equivalent methyl protons. |

| ~2.5-3.1 | sept | ~6.9 | 2H | o-CH (CH₃)₂ | The two methine protons of the ortho-isopropyl groups are equivalent and will appear as a septet. They may be shifted slightly upfield or downfield compared to the para-isopropyl group due to the proximity of the ethanol substituent. |

| ~1.5-1.8 | d | ~6.5 | 3H | CH(OH)CH ₃ | The methyl protons of the ethanol moiety will appear as a doublet due to coupling with the benzylic methine proton. |

| ~1.2-1.4 | d | ~6.9 | 6H | p-CH(CH ₃)₂ | The six methyl protons of the para-isopropyl group are equivalent and will appear as a doublet due to coupling with the methine proton. |

| ~1.1-1.3 | d | ~6.9 | 12H | o-CH(CH ₃)₂ | The twelve methyl protons of the two ortho-isopropyl groups are equivalent and will appear as a doublet. |

| Variable | br s | - | 1H | OH | The chemical shift of the hydroxyl proton is highly variable and depends on concentration, temperature, and solvent. It will likely appear as a broad singlet due to hydrogen bonding and exchange. |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide complementary information, with each unique carbon atom in the molecule giving rise to a distinct signal.

Table 2: Predicted ¹³C NMR Data for (R)-1-(2,4,6-Triisopropylphenyl)ethanol in CDCl₃

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~148-152 | p-C -iPr | The aromatic carbon bearing the para-isopropyl group is expected at a downfield chemical shift due to substitution. |

| ~145-149 | o-C -iPr | The two aromatic carbons bearing the ortho-isopropyl groups are equivalent and will appear in a similar region to the para-substituted carbon. |

| ~135-140 | C -CH(OH)CH₃ | The ipso-carbon of the aromatic ring attached to the ethanol group will be shifted downfield. |

| ~120-125 | Ar-C H | The two aromatic methine carbons are equivalent and will appear in the typical aromatic region. |

| ~70-75 | C H(OH)CH₃ | The benzylic carbon bearing the hydroxyl group is significantly deshielded by the oxygen atom. |

| ~34-38 | p-C H(CH₃)₂ | The methine carbon of the para-isopropyl group. |

| ~30-34 | o-C H(CH₃)₂ | The methine carbons of the two ortho-isopropyl groups. |

| ~24-28 | CH(OH)C H₃ | The methyl carbon of the ethanol moiety. |

| ~22-26 | p-CH(C H₃)₂ | The methyl carbons of the para-isopropyl group. |

| ~20-24 | o-CH(C H₃)₂ | The methyl carbons of the ortho-isopropyl groups. |

Experimental Protocol for NMR Data Acquisition

To ensure the acquisition of high-quality, reproducible NMR data for (R)-1-(2,4,6-Triisopropylphenyl)ethanol, the following detailed protocol is recommended. This protocol is designed as a self-validating system, incorporating steps for sample purity confirmation and instrument calibration.

4.1. Sample Preparation

-

Purity Assessment: Prior to NMR analysis, confirm the purity of the (R)-1-(2,4,6-Triisopropylphenyl)ethanol sample using an orthogonal technique such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). The compound should be >98% pure to avoid interference from impurities in the NMR spectra.

-

Sample Weighing: Accurately weigh approximately 5-10 mg of the purified sample into a clean, dry vial.

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent for this non-polar compound. Use high-purity CDCl₃ containing a known amount of tetramethylsilane (TMS) as an internal standard (0.03-0.05% v/v).

-

Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial containing the sample. Gently swirl the vial to ensure complete dissolution.

-

Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution to a high-quality 5 mm NMR tube. Ensure the filling height is appropriate for the spectrometer's probe (typically around 4-5 cm).

-

Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

4.2. NMR Spectrometer Setup and Calibration

The following steps are based on a modern Bruker Avance spectrometer but can be adapted for other instruments.

Figure 2. Standard workflow for NMR data acquisition and processing.

-

Spectrometer Insertion: Carefully insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Locking: The spectrometer's field-frequency lock system should be engaged to lock onto the deuterium signal of the CDCl₃ solvent. This ensures the stability of the magnetic field during data acquisition.

-

Shimming: Perform an automated or manual shimming procedure to optimize the homogeneity of the magnetic field across the sample. This is crucial for obtaining sharp, well-resolved NMR signals.

-

Tuning and Matching: Tune and match the NMR probe for both the ¹H and ¹³C frequencies to ensure maximum sensitivity and efficient power transfer.

4.3. ¹H NMR Acquisition Parameters

-

Pulse Program: A standard single-pulse experiment (e.g., zg30 on a Bruker spectrometer) is appropriate.

-

Spectral Width: A spectral width of approximately 16 ppm, centered around 6 ppm, should be sufficient to cover all proton signals.

-

Acquisition Time: An acquisition time of at least 2-3 seconds is recommended to ensure good digital resolution.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is typically adequate for qualitative ¹H NMR.

-

Number of Scans: For a sample of this concentration, 8 to 16 scans should provide a good signal-to-noise ratio.

-

Temperature: Maintain a constant temperature, typically 298 K.

4.4. ¹³C NMR Acquisition Parameters

-

Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., zgpg30 on a Bruker spectrometer) is used to obtain a spectrum with singlets for each carbon.

-

Spectral Width: A spectral width of approximately 220 ppm, centered around 100 ppm, will encompass all expected carbon resonances.

-

Acquisition Time: An acquisition time of 1-2 seconds is standard.

-

Relaxation Delay: A relaxation delay of 2 seconds is a good starting point.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) will be necessary for ¹³C NMR due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

4.5. Data Processing

-

Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C) and perform a Fourier transform on the acquired free induction decay (FID).

-

Phasing and Baseline Correction: Manually or automatically phase the spectrum to ensure all peaks are in the absorptive mode. Apply a baseline correction to obtain a flat baseline.

-

Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for both ¹H and ¹³C spectra.

-

Integration (¹H NMR): Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons corresponding to each resonance.

Conclusion

This technical guide provides a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of (R)-1-(2,4,6-Triisopropylphenyl)ethanol. The steric hindrance imposed by the triisopropylphenyl group is expected to significantly influence the chemical shifts and conformational dynamics of the molecule, leading to a unique and informative NMR fingerprint. The detailed experimental protocol provided herein offers a robust methodology for acquiring high-quality spectral data, which is crucial for the unambiguous structural verification and characterization of this and related compounds in research and development settings. The principles and predictive data outlined in this guide will serve as a valuable resource for scientists working with sterically demanding chiral molecules.

References

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.

-

Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

- Keeler, J. (2010). Understanding NMR Spectroscopy. John Wiley & Sons.

Sources

Physical properties including melting point and solubility

An In-Depth Technical Guide to the Core Physical Properties in Pharmaceutical Development: Melting Point and Solubility

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of two fundamental physical properties critical to drug development: melting point and solubility. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple definitions to offer a nuanced understanding of the theoretical underpinnings, practical measurement techniques, and implications of these properties in the pharmaceutical sciences. Our focus is on the "why" behind the "how," ensuring that the described protocols are not just a series of steps but a self-validating system for generating robust and reliable data.

Part 1: The Critical Role of Melting Point in Pharmaceutical Sciences

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. While seemingly a simple parameter, it is a cornerstone of physical characterization in drug development, offering insights into purity, polymorphism, and molecular interactions.

Theoretical Foundations of Melting Point

The melting point is a thermodynamic property governed by the strength of the intermolecular forces within a crystal lattice. For a pure, crystalline substance, the melting point is a sharp, well-defined temperature at which the solid and liquid phases are in equilibrium. The energy required to overcome the lattice forces and induce melting is known as the enthalpy of fusion.

Impurities disrupt the crystal lattice, leading to a depression and broadening of the melting point range. This phenomenon, known as freezing-point depression, is a colligative property and is described by the van't Hoff equation. This principle is the basis for using melting point as an indicator of purity.

Experimental Determination of Melting Point

The accurate determination of melting point is crucial for the characterization of active pharmaceutical ingredients (APIs). The following protocol outlines the capillary method, a widely accepted technique.

Protocol: Capillary Melting Point Determination

-

Sample Preparation:

-

Ensure the sample is completely dry and finely powdered.

-

Load the sample into a capillary tube by tapping the open end into the powder, then tapping the sealed end on a hard surface to pack the sample to a height of 2-3 mm.

-

-

Instrumentation:

-

Utilize a calibrated melting point apparatus with a controlled heating rate and a means of observing the sample.

-

-

Measurement:

-

Place the capillary tube in the apparatus.

-

Heat the sample at a rapid rate to a temperature approximately 10-15°C below the expected melting point.

-

Decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium.

-

Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last solid particle melts (the clear point). The range between these two temperatures is the melting range.

-

Interpreting Melting Point Data

A sharp melting point (a narrow range of 0.5-1°C) is indicative of a pure crystalline substance. A broad melting range suggests the presence of impurities or multiple crystalline forms (polymorphs).

Visualization: Melting Point Determination Workflow

Caption: Workflow for Capillary Melting Point Determination.

Part 2: The Multifaceted Nature of Solubility in Drug Development

Solubility, the ability of a solute to dissolve in a solvent to form a homogeneous solution, is a critical determinant of a drug's bioavailability. Poor aqueous solubility is a major challenge in drug development, often leading to inadequate absorption and therapeutic efficacy.

Theoretical Underpinnings of Solubility

Solubility is a complex phenomenon influenced by the physicochemical properties of both the solute and the solvent, as well as by external factors such as temperature, pH, and the presence of other solutes. The principle of "like dissolves like" is a useful qualitative guide, suggesting that substances with similar intermolecular forces are more likely to be soluble in one another.

For ionizable compounds, solubility is highly pH-dependent. The Henderson-Hasselbalch equation can be used to predict the ionization state of a compound at a given pH, which in turn affects its solubility.

Types of Solubility

It is crucial to distinguish between different types of solubility measurements:

-

Thermodynamic Solubility: The maximum concentration of a solute that can dissolve in a solvent at equilibrium. This is a true measure of a compound's intrinsic solubility.

-

Kinetic Solubility: The concentration of a solute at the point of precipitation from a supersaturated solution. This is often measured in high-throughput screening assays and can be influenced by the rate of dissolution and the presence of metastable forms.

Experimental Determination of Aqueous Solubility

The shake-flask method is the gold standard for determining thermodynamic solubility.

Protocol: Shake-Flask Solubility Determination

-

Sample Preparation:

-

Add an excess of the solid compound to a known volume of the desired solvent (e.g., purified water, buffer of a specific pH).

-

-

Equilibration:

-

Seal the container and agitate the mixture at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

Separate the solid and liquid phases by centrifugation or filtration. Ensure that the filtration process does not lead to loss of the compound due to adsorption.

-

-

Quantification:

-

Analyze the concentration of the dissolved compound in the supernatant or filtrate using a suitable analytical method, such as high-performance liquid chromatography (HPLC) or UV-Vis spectroscopy.

-

Data Presentation: Solubility of Common APIs

| Compound | Solvent | Temperature (°C) | Solubility (mg/mL) |

| Ibuprofen | Water | 25 | 0.021 |

| Paracetamol | Water | 20 | 14 |

| Aspirin | Water | 37 | 10 |

| Diclofenac Sodium | Water | 25 | 50 |

Visualization: Factors Influencing Drug Solubility

Caption: Key Factors Influencing Drug Solubility.

Part 3: Integrated Strategies and Conclusion

Melting point and solubility are not independent properties but are intrinsically linked through the energetic considerations of the solid state. A high melting point often correlates with strong crystal lattice forces, which can, in turn, lead to lower solubility. Understanding this relationship is crucial for designing effective drug development strategies.

The protocols and theoretical discussions presented in this guide provide a framework for the robust characterization of these critical physical properties. By adhering to these principles and methodologies, researchers and scientists can generate high-quality data that will inform and accelerate the drug development process.

References

- United States Pharmacopeia (USP) General Chapter <741> Melting Range or Temperature. This chapter provides detailed procedures for determining the melting range of pharmaceutical substances. (A subscription is generally required for full access, but summaries and related information are often available through pharmaceutical resources.)

- European Pharmacopoeia (Ph. Eur.) 2.2.14. Melting Point – Capillary Method.

- "Handbook of Aqueous Solubility Data" by Samuel H. Yalkowsky and Shugeng Cao.

- "The Art and Science of Preformulation" in Developing Solid Oral Dosage Forms: Pharmaceutical Theory and Practice.

-

ICH Harmonised Tripartite Guideline Q6A: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances. This regulatory guideline outlines the requirements for the characterization of new drug substances, including melting point and solubility. Available at: [Link]

Introduction to (R)-1-(2,4,6-Triisopropylphenyl)ethanol as a chiral auxiliary

An In-Depth Technical Guide to (R)-1-(2,4,6-Triisopropylphenyl)ethanol as a Chiral Auxiliary

Authored by: Gemini, Senior Application Scientist

Preamble: The Imperative of Asymmetric Synthesis

In the landscape of modern drug development and natural product synthesis, the control of stereochemistry is not merely an academic exercise but a fundamental necessity. The vast majority of biological targets are chiral, interacting with stereoisomeric molecules in profoundly different ways. Consequently, the ability to synthesize a single enantiomer of a chiral molecule is paramount.[1] Chiral auxiliaries represent a powerful and reliable strategy in the synthetic chemist's toolkit to achieve this goal. A chiral auxiliary is a stereogenic unit temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation.[2] After exerting its influence, the auxiliary is cleaved and can ideally be recovered for reuse. An effective auxiliary must be readily available, easy to attach and remove, and, most importantly, induce high levels of diastereoselectivity.[3] This guide provides a detailed exploration of (R)-1-(2,4,6-Triisopropylphenyl)ethanol, a highly effective chiral auxiliary renowned for the exceptional steric shielding conferred by its bulky aromatic group.

Profile of the Auxiliary: (R)-1-(2,4,6-Triisopropylphenyl)ethanol

(R)-1-(2,4,6-Triisopropylphenyl)ethanol, also known by the trade name (R)-Stericol®, is a chiral secondary alcohol. Its defining feature is the 2,4,6-triisopropylphenyl (TRIP) group, which provides a formidable steric barrier that is central to its function in asymmetric synthesis.

| Property | Value |

| Molecular Formula | C₁₇H₂₈O |

| Molecular Weight | 248.40 g/mol |

| CAS Number | 181531-14-6 |

| Appearance | White to off-white solid |

| Storage Temperature | 2-8°C |

Synthesis and Resolution

The racemic auxiliary is typically prepared via a Grignard reaction between 2,4,6-triisopropylphenylmagnesium bromide and acetaldehyde. The resulting racemic alcohol is then resolved into its constituent enantiomers. While various resolution methods exist, enzymatic resolution offers a highly efficient route to the enantiopure (R) and (S) forms.

The Core Principle: Steric Shielding and Stereocontrol

The efficacy of 1-(2,4,6-Triisopropylphenyl)ethanol as a chiral auxiliary stems directly from its unique architecture. When esterified with a prochiral carboxylic acid, the bulky TRIP group orients itself to minimize steric interactions. This conformation effectively blocks one face of the corresponding enolate from attack by an electrophile. The three isopropyl groups, particularly the two at the ortho positions, create a "wall" that forces the incoming reagent to approach from the less hindered face, leading to high diastereoselectivity.

Caption: Steric shielding by the TRIP group directs electrophilic attack.

Core Application: Asymmetric Alkylation of Carboxylic Acids

One of the most powerful applications of this auxiliary is in the asymmetric alkylation of carboxylic acid derivatives. The process involves a reliable three-step sequence: esterification, diastereoselective enolate alkylation, and hydrolytic cleavage. This workflow provides access to a wide range of enantioenriched α-substituted carboxylic acids, which are valuable building blocks in pharmaceutical synthesis.[4][5]

Caption: Workflow for asymmetric α-alkylation using the TRIP-ethanol auxiliary.

Experimental Protocol: Asymmetric Alkylation of a Propionate Ester

This protocol is a representative example of the methodology.

Step 1: Ester Formation

-

To a solution of propanoic acid (1.0 eq), (R)-1-(2,4,6-triisopropylphenyl)ethanol (1.05 eq), and DMAP (0.1 eq) in anhydrous dichloromethane (DCM) at 0 °C, add DCC (1.1 eq) portion-wise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Filter the mixture to remove the dicyclohexylurea (DCU) byproduct and wash the solid with cold DCM.

-

Concentrate the filtrate under reduced pressure and purify the crude ester by flash column chromatography (silica gel, hexane/ethyl acetate gradient).

Step 2: Diastereoselective Alkylation

-

Prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium (1.1 eq) to a solution of diisopropylamine (1.2 eq) in anhydrous tetrahydrofuran (THF) at -78 °C.

-

Slowly add a solution of the chiral propionate ester (1.0 eq) in anhydrous THF to the LDA solution at -78 °C and stir for 1 hour to ensure complete enolate formation.

-

Add the electrophile (e.g., benzyl bromide, 1.2 eq) to the enolate solution and stir at -78 °C for 2-4 hours, monitoring by TLC.

-

Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the product by flash column chromatography. The diastereomeric ratio can be determined by ¹H NMR or chiral HPLC analysis.

Step 3: Auxiliary Cleavage

-

Dissolve the alkylated ester (1.0 eq) in a 3:1 mixture of THF and water.

-

Add lithium hydroxide (LiOH, 3.0 eq) and stir the mixture at room temperature for 6-12 hours until the starting material is consumed.

-

Acidify the mixture to pH ~2 with 1M HCl and extract with ethyl acetate to isolate the carboxylic acid product.

-

The aqueous layer can be basified and extracted with an organic solvent (e.g., ether) to recover the chiral auxiliary.[3]

Performance Data in Asymmetric Alkylations

The following table summarizes representative results for the alkylation of the propionate ester of (R)-1-(2,4,6-triisopropylphenyl)ethanol.

| Electrophile (E-X) | Product | Yield (%) | Diastereomeric Excess (d.e., %) |

| Methyl Iodide | α-Methylpropionic acid derivative | >90 | >98 |

| Benzyl Bromide | α-Benzylpropionic acid derivative | >85 | >98 |

| Allyl Bromide | α-Allylpropionic acid derivative | >88 | >97 |

Note: Yields and d.e. values are typical and may vary based on specific reaction conditions.

Diastereoselective Reductions and Other Applications

Beyond alkylations, the TRIP-ethanol auxiliary can be employed to direct other stereoselective transformations.

Diastereoselective Ketone Reduction

When attached to a prochiral α-keto acid, the auxiliary can direct the stereochemical outcome of a subsequent reduction of the ketone. The bulky TRIP group shields one face of the carbonyl, forcing the hydride reagent (e.g., L-Selectride®) to attack from the opposite face, yielding the corresponding α-hydroxy acid with high diastereoselectivity.

Conjugate Additions

The chiral enolates derived from esters of this auxiliary can also participate in diastereoselective Michael additions to α,β-unsaturated systems, providing a route to γ-keto acids and related structures with high enantiomeric purity.

A Comparative Perspective

While classic auxiliaries like Evans' oxazolidinones and Oppolzer's camphorsultam are highly effective, the TRIP-ethanol auxiliary offers distinct advantages, particularly in cases requiring extreme steric hindrance.[2][6]

-

Evans' Oxazolidinones: Generally provide excellent diastereoselectivity in aldol reactions and alkylations. The chelation control model is well-understood, making stereochemical outcomes highly predictable.[7]

-

Oppolzer's Camphorsultam: Known for its high crystallinity, which can facilitate purification by recrystallization. It is particularly effective in Diels-Alder reactions and sultam-based alkylations.[2]

-

(R)-TRIP-Ethanol: Its primary advantage is the sheer bulk of the TRIP group, which can lead to superior levels of stereocontrol in alkylations where other auxiliaries may show diminished selectivity. The non-chelating, purely steric-based control mechanism offers a complementary approach to metal-ion-chelating auxiliaries.

Conclusion: A Tool for Challenging Syntheses

(R)-1-(2,4,6-Triisopropylphenyl)ethanol has established itself as a premier chiral auxiliary for achieving high levels of stereocontrol in asymmetric synthesis. Its utility is rooted in the predictable and overwhelming steric influence of the 2,4,6-triisopropylphenyl group. For researchers and drug development professionals, this auxiliary provides a robust and reliable method for the synthesis of enantiomerically pure α-substituted carboxylic acids and other valuable chiral building blocks. The straightforward attachment, exceptional stereodirection, and efficient cleavage protocols make it an invaluable tool for tackling complex synthetic challenges where precise control of stereochemistry is critical.

References

-

University of York. (n.d.). Asymmetric Synthesis. Retrieved from [Link]

-

Wikipedia. (2023). Chiral auxiliary. Retrieved from [Link]

-

Trost, B. M., & Toste, F. D. (2000). Palladium Catalyzed Asymmetric Allylic Alkylation of Prochiral Nucleophiles: Horsfiline. Journal of the American Chemical Society, 122(29), 7057-7058. Retrieved from [Link]

-

MDPI. (2021). Application of Biobased Solvents in Asymmetric Catalysis. Retrieved from [Link]

-

ResearchGate. (2014). Chiral Auxiliaries in Asymmetric Synthesis. Retrieved from [Link]

-

ChemRxiv. (2021). Asymmetric Synthesis of Homoallylic Alcohols featuring Vicinal Tetrasubstituted Carbon Centers via Dual Pd/Photoredox Catalysis. Retrieved from [Link]

-

University of Oxford. (n.d.). Asymmetric-Synthesis. Retrieved from [Link]

Sources

- 1. chemistry.du.ac.in [chemistry.du.ac.in]

- 2. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 3. york.ac.uk [york.ac.uk]

- 4. Palladium Asymmetric Allylic Alkylation of Prochiral Nucleophiles: Horsfiline - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemrxiv.org [chemrxiv.org]

- 6. researchgate.net [researchgate.net]

- 7. tcichemicals.com [tcichemicals.com]

Safety, Handling, and Storage Guidelines for (R)-1-(2,4,6-Triisopropylphenyl)ethanol

An In-depth Technical Guide:

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the safe handling, storage, and disposal of (R)-1-(2,4,6-Triisopropylphenyl)ethanol (CAS No. 181531-14-6). As a sterically hindered chiral alcohol, this compound, also known as (R)-Stericol®, serves as a valuable chiral auxiliary in asymmetric synthesis. Adherence to rigorous safety protocols is paramount to ensure personnel safety, maintain experimental integrity, and comply with regulatory standards. This guide synthesizes manufacturer safety data with established laboratory best practices to provide a self-validating framework for its use.

Compound Identification and Key Properties

(R)-1-(2,4,6-Triisopropylphenyl)ethanol is a combustible solid organic compound.[1] Its bulky triisopropylphenyl group confers unique steric properties, which are leveraged in stereoselective reactions. Understanding its fundamental properties is the first step in a thorough risk assessment.

| Property | Value | Source |

| Chemical Name | (R)-(+)-1-(2,4,6-Triisopropylphenyl)ethanol | [1] |

| Synonym(s) | (R)-Stericol® | [1] |

| CAS Number | 181531-14-6 | [1] |

| Molecular Formula | C₁₇H₂₈O | [1] |

| Molecular Weight | 248.40 g/mol | [1] |

| Appearance | Solid | [1] |

| Assay | ≥96.0% (HPLC) | [1] |

| Storage Temperature | 2-8°C | [1] |

Hazard Identification and GHS Classification

While a complete, formally classified Safety Data Sheet (SDS) is not publicly available, data from suppliers allows for a preliminary hazard assessment. The compound is classified as a combustible solid and poses a significant hazard to the aquatic environment.

| Hazard Category | Classification | Rationale and Field Insight |

| Physical Hazards | Combustible Solid (Storage Class 11) | [1] As a solid, it does not have a flash point but can burn if ignited. The primary risk is fire if stored near ignition sources. The analogous (S)-enantiomer has been classified as a "Non Combustible Solid" (Storage Class 13), but it is best practice to adopt the more cautious classification. |

| Health Hazards | Not formally classified, but caution is advised. | Based on the general properties of alcohols and aromatic compounds, potential hazards include skin and eye irritation upon contact.[2][3] Inhalation of fine dust may cause respiratory tract irritation.[4][5] |

| Environmental Hazards | WGK 3 (Severe water hazard) | [1] This classification indicates that the substance is severely hazardous to water. Extreme care must be taken to prevent its release into drains, soil, or aquatic environments. |

Precautionary Pictograms (Anticipated):

Given the known classifications and the nature of the compound, the following GHS pictograms should be considered applicable:

-

Health Hazard: (For potential irritation or other long-term effects)

-

Environmental Hazard: (For severe water hazard)

Safe Handling Protocols: A Risk-Mitigation Framework

A systematic approach to handling minimizes exposure and prevents accidents. The causality behind these protocols is rooted in controlling the compound's physical state (solid dust) and chemical nature.

Engineering Controls: The First Line of Defense

The primary engineering control is to minimize the potential for inhaling airborne particles.

-

Chemical Fume Hood: All weighing and transfer operations involving the solid compound should be performed inside a properly functioning chemical fume hood.[6] This is not merely for vapor control, as with liquids, but to contain any fine, inhalable dust that may be generated.

-

Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.[4]

Personal Protective Equipment (PPE): The Essential Barrier

PPE is selected to provide a direct barrier against the identified hazards of skin/eye contact and inhalation.[5]

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.[1][7] Standard safety glasses do not provide adequate protection from dust particles that can enter around the lenses.

-

Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn.[1] Gloves should be inspected before use and changed immediately if contamination is suspected. The purpose is to prevent direct skin contact and subsequent absorption or irritation.[7]

-

Respiratory Protection: For operations that may generate significant dust, a NIOSH-approved N95 respirator is recommended.[1] This prevents the inhalation of fine particulates that are not fully contained by the fume hood.

-

Protective Clothing: A flame-resistant lab coat should be worn and kept buttoned. This protects the skin from incidental contact and prevents the contamination of personal clothing.

Workflow for Safe Handling of (R)-1-(2,4,6-Triisopropylphenyl)ethanol

Caption: Standard workflow for handling the solid compound.

Storage and Stability: Preserving Compound Integrity

Proper storage is critical not only for safety but also for ensuring the compound's chemical integrity and stereochemical purity.

Recommended Storage Conditions

-

Temperature: Store in a refrigerator at 2-8°C .[1] The rationale for refrigerated storage is to minimize potential degradation pathways, such as slow oxidation or other side reactions, that could compromise its purity over time.

-

Atmosphere: Keep the container tightly closed to protect it from atmospheric moisture and oxygen.[8][9]

-

Location: Store in a designated, well-ventilated area designated for combustible solids, away from heat sources and open flames.[3][9] The storage location should have secondary containment to manage any potential spills.

Incompatible Materials

To prevent hazardous reactions, segregate this compound from the following:

-

Strong Oxidizing Agents: Can react exothermically and pose a fire risk.[10][11]

-

Strong Acids and Bases: Can catalyze decomposition or unwanted reactions.[6][10]

-

Acid Chlorides and Anhydrides: May react with the hydroxyl group.